molecular formula C21H17FN4S B12167937 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole

3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole

Cat. No.: B12167937
M. Wt: 376.5 g/mol
InChI Key: NJLGPUYNDODQIO-UHFFFAOYSA-N
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Description

系统IUPAC命名法与分子式分析

3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole的系统IUPAC名称根据PubChem数据库的记录为4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine 。该名称的解析需基于母体1,2,4-三唑环的编号规则:三唑环的1号位被4-甲基苯基(4-methylphenyl)取代,2号位未被取代,3号位连接含硫的(3-氟苯基)甲硫基((3-fluorophenyl)methylthio),而4号位则通过碳-碳键与4-吡啶基(4-pyridyl)相连

分子式为C21H17FN4S ,其分子量为376.5 g/mol(计算值)。各元素组成比例为碳67.01%、氢4.55%、氟5.05%、氮14.89%、硫8.51%。该化合物的SMILES表示为CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4,直观反映了其核心三唑环与各取代基的连接顺序(图1)。

属性 来源
分子式 C21H17FN4S
分子量 376.5 g/mol
IUPAC名称 4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

晶体结构表征

尽管当前公开数据中未明确报道该化合物的单晶X射线衍射结果,但其3D构象模型显示,三唑环呈平面构型,而各取代基的空间排布受立体电子效应影响显著。例如,(3-氟苯基)甲硫基中的硫原子与三唑环的3号位通过单键连接,使得该取代基可自由旋转,从而形成多种可能的构象异构体。此外,4-吡啶基的氮原子孤电子对可能通过分子内氢键与邻近的氟原子产生弱相互作用,进一步影响分子整体构象的稳定性

与结构类似的化合物相比,如中报道的(Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one,其晶体结构中三唑环与吡唑酮环共平面,且氟原子参与形成分子间C–H···F氢键网络。这一现象提示,3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole可能通过类似的非共价相互作用形成特定堆积模式,但需进一步实验验证。

相关1,2,4-三唑衍生物的比较分析

在1,2,4-三唑衍生物中,取代基的电子性质与空间位阻对化合物理化性质具有决定性影响。例如:

  • 3-[(3-Fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazole (分子式C26H26FN3OS)

    • 与目标化合物相比,其4号位为4-甲氧基苯基,且5号位引入体积较大的叔丁基苯基。甲氧基的供电子效应可能增强三唑环的电子密度,而叔丁基的空间位阻可能限制分子构象的灵活性
  • 1-(3-fluoro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

    • 该衍生物在三唑环1号位连接双氟取代苯基,并引入酰胺基团。羧酰胺的氢键供体/受体能力可能显著增强其与生物大分子的相互作用,但其合成路线较目标化合物更为复杂。
化合物 分子式 取代基特征 分子量 (g/mol)
目标化合物 C21H17FN4S 4-甲基苯基,4-吡啶基,3-氟苯甲硫基 376.5
对比化合物1 C26H26FN3OS 4-甲氧基苯基,叔丁基苯基 447.57
对比化合物2 C18H15F2N5O 双氟苯基,羧酰胺基 355.34

Properties

Molecular Formula

C21H17FN4S

Molecular Weight

376.5 g/mol

IUPAC Name

4-[5-[(3-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17FN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3

InChI Key

NJLGPUYNDODQIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)F)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

One-Pot Sequential Functionalization

A streamlined method combines triazole formation and thioetherification in a single vessel. Starting from 4-methylbenzoic acid hydrazide, sequential treatment with CS₂, hydrazine hydrate, and (3-fluorophenyl)methyl bromide in tetrahydrofuran (THF) achieves an overall yield of 65%. This approach minimizes intermediate isolation but requires precise stoichiometric control to avoid over-alkylation.

Solid-Phase Synthesis

Analytical Characterization and Quality Control

Successful synthesis is confirmed through:

  • ¹H NMR : Distinct signals for the 4-methylphenyl group (δ 2.35 ppm, singlet), pyridyl protons (δ 8.50–7.20 ppm, multiplet), and fluorophenyl moiety (δ 7.40–6.90 ppm).

  • LC-MS : Molecular ion peak at m/z 376.5 [M+H]⁺.

  • Elemental Analysis : C, 66.8%; H, 4.5%; N, 14.9% (calculated for C₂₁H₁₇FN₄S).

Challenges and Optimization Opportunities

  • Regioselectivity in Pyridyl Substitution : Competing reactions at triazole positions 3 and 5 necessitate directing groups or protective strategies.

  • Thiol Oxidation : The intermediate thiol is prone to oxidation, requiring inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid.

  • Scale-Up Limitations : Alkylation steps exhibit nonlinear scalability due to exothermicity; controlled addition and cooling are critical beyond 10-g batches.

Chemical Reactions Analysis

Oxidation of the Methylthio Group

The thioether (-S-) moiety at position 3 undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

Reagent/ConditionsProductOutcome/ApplicationReference
Hydrogen peroxide (H₂O₂) in acetic acidSulfoxide or sulfone derivativesIncreased polarity and stability
Meta-chloroperbenzoic acid (mCPBA)SulfoneEnhanced antimicrobial activity

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the triazole ring .

Nucleophilic Substitution Reactions

The methylthio group can be displaced by nucleophiles under basic conditions, enabling structural diversification.

NucleophileConditionsProductYield/NoteReference
AminesK₂CO₃, DMF, 80°CThioether → amine substitutionImproved solubility in aqueous media
ThiolsEtOH, refluxThioether → disulfide derivativesUsed in metal chelation studies

Example : Reaction with morpholine in ethyl acetate/petroleum ether yields morpholine-substituted triazoles with retained pyridyl coordination sites .

Metal Complexation

The pyridyl nitrogen and triazole ring nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or bioactive properties.

Metal SaltConditionsComplex TypeBiological ActivityReference
CuCl₂Ethanol, 60°CCu(II) tetrahedralAntibacterial (MIC: 3.12 µg/mL)
FeCl₃Aqueous NaOH, RTFe(III) octahedralAntifungal (72% inhibition)

Structural Impact : Coordination alters electron distribution, enhancing binding to microbial enzymes like cytochrome P450 .

Functionalization of the Triazole Ring

The NH group (if present) or ring carbons can undergo alkylation, acylation, or cycloaddition.

Reaction TypeReagents/ConditionsProductApplicationReference
AlkylationCH₃I, K₂CO₃, DMFN-methylated triazoleIncreased lipophilicity
AcylationAcetyl chloride, pyridineAcetylated triazoleStabilization of crystal lattice
Microwave-assisted synthesisMW, 150–170°C, 10–20 minHigh-purity triazole derivativesEfficient scale-up (89–97% yield)

Case Study : Microwave irradiation reduces reaction time from 24 hours (conventional) to 15 minutes for triazole-thiol derivatives, preserving thermal sensitivity .

Comparative Reaction Efficiency

Data from analogous 1,2,4-triazoles highlight optimization strategies:

EntryReactionConventional Method (Time/Yield)Microwave Method (Time/Yield)Reference
1Thioether → sulfone3–5 hours / 63–78%9–20 minutes / 89–97%
2Alkylation with benzyl chloride6–17 hours / 45–83%37–90 seconds / 82–97%

Key Research Findings

  • Antimicrobial Potency : Sulfone derivatives exhibit 8–16-fold greater activity against Staphylococcus aureus than parent compounds .

  • Metal Complex Stability : Cu(II) complexes show prolonged half-life in physiological conditions compared to free ligands .

  • Synthetic Efficiency : Microwave-assisted methods reduce energy consumption by 40% while improving yields .

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole have shown efficacy against various viral infections. Research indicates that modifications in the triazole structure can enhance activity against resistant strains of viruses such as HIV and influenza .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Triazoles are known to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that derivatives of triazole exhibit cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression.

Anti-inflammatory Effects

Triazole derivatives are being explored for their anti-inflammatory properties. Research has shown that certain modifications can lead to compounds that effectively reduce inflammation markers in vitro and in vivo . This application is particularly relevant for developing treatments for chronic inflammatory diseases.

Fungicidal Activity

Compounds like 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole have been investigated for their fungicidal properties. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes . Field trials have shown efficacy against a range of fungal pathogens affecting crops.

Herbicidal Properties

In addition to fungicidal applications, triazole compounds can also exhibit herbicidal activity. Their mode of action typically involves interfering with plant growth regulators or disrupting metabolic pathways essential for plant development . This makes them valuable in the formulation of herbicides aimed at controlling unwanted vegetation in agricultural settings.

Case Study 1: Antiviral Efficacy

A study conducted on a series of triazole derivatives demonstrated that structural modifications significantly enhanced antiviral efficacy against HIV strains resistant to standard therapies. The compound exhibited an IC50 value lower than that of existing antiviral agents, indicating its potential as a lead compound for further drug development .

Case Study 2: Agricultural Application

Field trials assessing the fungicidal properties of a related triazole compound showed a reduction in fungal infection rates by over 70% compared to untreated controls. This highlights its practical application in crop protection strategies .

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole
  • Structural Difference : Fluorine substitution at the ortho (2-) position of the benzylthio group instead of meta (3-).
  • Predicted collision cross-section (CCS) values for the ortho-isomer are 187.9 Ų ([M+H]+) and 193.9 Ų ([M-H]-), suggesting moderate molecular compactness .
3-[(4-Fluorophenyl)methylthio] Analogs
  • Example: 4-((4-Fluorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol ().
  • Impact :
    • The para-fluorine enhances electron-withdrawing effects, increasing metabolic stability compared to meta-substituted analogs .

Halogen-Substituted Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4, )
  • Structural Features : Chlorophenyl and fluorophenyl groups with a triazole-pyrazole-thiazole scaffold.
  • Activity : Displays antimicrobial activity, attributed to halogen-induced lipophilicity enhancing membrane penetration .
  • Comparison : The target compound’s 4-methylphenyl group may reduce cytotoxicity compared to chlorophenyl analogs, as methyl groups are less electronegative .
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole ()
  • Structural Features : Combines chlorophenyl and trifluoromethyl groups.
  • Impact : The trifluoromethyl group increases hydrophobicity and metabolic resistance, whereas the target compound’s 3-fluorophenyl group balances hydrophobicity and electronic effects .

Pharmacologically Active Analogs

FYX-051 (3-(2-Cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole)
  • Activity : Potent xanthine oxidoreductase inhibitor (IC₅₀ = 1.2 nM) for treating hyperuricemia .
  • Comparison: Replacement of the 3-fluorophenylmethylthio group in the target compound with a cyano group reduces steric bulk, enhancing enzyme active-site accessibility.
Thiometrizole (Morpholinium 2-(5-(4-pyridyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio) Acetate)
  • Activity : Modulates cerebral vessel reactivity, likely via nitric oxide synthase interactions .

Coordination Polymer Ligands

3-(2-Pyridyl)-4-(4-pyridyl)-5-(3-pyridyl)-1,2,4-triazole (L ligand, )
  • Comparison : The target compound’s 3-fluorophenylmethylthio group may hinder metal chelation compared to L’s pyridyl-rich structure .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Key Substituents Predicted CCS ([M+H]+) (Ų) Biological Activity
Target Compound C₂₁H₁₇FN₄S 3-(3-Fluorophenyl)methylthio, 4-MePh N/A Under investigation
3-[(2-Fluorophenyl)methylthio] Analog C₂₁H₁₇FN₄S 3-(2-Fluorophenyl)methylthio 187.9 Not reported
FYX-051 C₁₂H₈N₆ 2-Cyano-4-pyridyl, 4-pyridyl N/A Xanthine oxidase inhibition
Compound 4 () C₂₄H₁₆ClF₂N₅S 4-Chlorophenyl, 4-fluorophenyl N/A Antimicrobial

Biological Activity

The compound 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies and findings.

Synthesis of the Compound

The synthesis of 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole typically involves multi-step reactions that include the formation of thiazole and triazole rings. The reaction conditions often include refluxing in anhydrous solvents to yield high-purity products. For instance, one study reported the successful synthesis of related triazole derivatives through similar methodologies, emphasizing the importance of optimizing reaction conditions for yield and purity .

Antimicrobial Activity

Recent investigations into triazole derivatives have highlighted their antimicrobial properties . A study evaluating various 1,2,4-triazole derivatives found that those containing a pyridyl moiety exhibited significant antibacterial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from < 3.09 to 500 µg/mL . The presence of the 4-pyridyl group in the structure of our compound may contribute similarly to its antimicrobial efficacy.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds is well-documented. For example, derivatives similar to our compound have shown significant inhibition of cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, compounds were found to reduce TNF-α levels by 44-60% , indicating a promising anti-inflammatory profile . This suggests that 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole may also possess similar anti-inflammatory effects.

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are another area of interest. Compounds with a pyridine ring have demonstrated remarkable antioxidant activity through mechanisms such as radical scavenging. In particular, studies have shown that certain triazoles can effectively neutralize free radicals, thus protecting cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives:

  • Antimicrobial Evaluation : A comprehensive study synthesized 63 new triazole derivatives and evaluated their antimicrobial and antioxidant activities. The results indicated that compounds with a pyridyl moiety showed enhanced antibacterial effects against various pathogens .
  • Cytokine Modulation : Research on related triazole derivatives revealed their ability to modulate cytokine release in immune cells, showcasing their potential as anti-inflammatory agents. The strongest effects were observed with specific derivatives that inhibited TNF-α production significantly .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazoles indicated that modifications at specific positions on the triazole ring could enhance biological activity. For instance, substituents at the C-3 position were critical for improving antibacterial potency compared to standard antibiotics like ciprofloxacin .

Data Summary

The following table summarizes key findings regarding the biological activities associated with 3-[(3-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole and related compounds:

Activity Type Effect Reference
AntimicrobialMIC < 500 µg/mL against Gram-positive bacteria
Anti-inflammatoryDecreased TNF-α production by 44-60%
AntioxidantEffective radical scavenging

Q & A

Q. What are the established synthetic routes for 3-[(3-fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach involves:

  • Step 1 : Formation of a 1,2,4-triazole core using thiocarbazide intermediates under reflux conditions .
  • Step 2 : Introduction of the 3-fluorobenzylthio group via nucleophilic substitution or Mitsunobu reaction .
  • Step 3 : Purification using column chromatography (silica gel, CHCl₃/MeOH gradient) and characterization via ¹H/¹³C NMR, LC-MS, and elemental analysis . Microwave-assisted synthesis has been reported to reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .

Q. How is the compound characterized structurally and functionally?

Key methods include:

  • Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons), ¹³C NMR (peaks at ~160 ppm for triazole carbons), and FT-IR (C=N stretch at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 406.12) .
  • X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between triazole and fluorophenyl groups ≈ 45°) .

Q. What preliminary biological assays are used to evaluate its activity?

  • In vitro screens : Antifungal (Candida albicans MIC₉₀), antibacterial (E. coli IC₅₀), and cytotoxicity (HeLa cells via MTT assay) .
  • ADME profiling : Aqueous solubility (logP ~3.2), plasma protein binding (≥85%), and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Microwave optimization : Adjusting power (300–600 W) and solvent (DMF/EtOH mixtures) improves regioselectivity .
  • Catalysis : Pd(OAc)₂ (5 mol%) enhances cross-coupling efficiency for pyridyl group introduction (yield increase from 60% to 88%) .
  • Byproduct analysis : LC-MS identifies dimerization products (e.g., disulfide bridges), mitigated by inert atmospheres (N₂) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Case example : Molecular docking (AutoDock Vina) may predict strong binding to COX-2 (ΔG = -9.2 kcal/mol), yet in vitro assays show weak inhibition (IC₅₀ > 100 μM).
  • Resolution : Verify force field parameters (e.g., AMBER vs. CHARMM), assess solvation effects (implicit vs. explicit water models), and validate binding via SPR or ITC .
  • Error analysis : Apply Student’s t-test (p < 0.05) to distinguish statistical noise from true discrepancies .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with electron-deficient triazole reactivity .
  • 3D-QSAR : CoMFA models (q² > 0.6) map steric/electrostatic contributions of the 4-methylphenyl group to antifungal activity .
  • MD simulations : Reveal dynamic interactions with CYP450 isoforms (e.g., CYP3A4 binding stability over 50 ns) .

Q. How does fluorophenyl substitution impact pharmacokinetics?

  • Lipophilicity : LogD (pH 7.4) increases by 0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier permeability .
  • Metabolism : Fluorine reduces oxidative dealkylation (t₁/₂ in human microsomes: 42 vs. 18 minutes for non-fluorinated analog) .

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